molecular formula C25H46O22P4 · 4Na B1154684 PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)

PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)

Cat. No.: B1154684
M. Wt: 914.5
InChI Key: HKEJKRRMHQTDJY-JQCOAGCCSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. The short fatty acid chains of this analog give it different physical properties including high solubility in aqueous media compared to naturally occurring PtdIns-(3,4,5)-P3. PtdIns are phosphorylated to mono- (PtdIns-P;  PIP), di- (PtdIns-P2;  PIP2), and triphosphates (PtdIns-P3;  PIP3). Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signalling cascade at the fore front of scientific research.

Properties

Molecular Formula

C25H46O22P4 · 4Na

Molecular Weight

914.5

InChI

InChI=1S/C25H50O22P4.4Na/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;;;;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,3

InChI Key

HKEJKRRMHQTDJY-JQCOAGCCSA-J

SMILES

O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O[P+]([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[Na+].[Na].[Na+].[Na]

Synonyms

DOPI-3,4,5-P3; Phosphatidylinositol-3,4,5-trisphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
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PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
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PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 4
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 5
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 6
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)

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